

Physicochemical properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid |
| Cat. No.: | B1520081 |

An In-depth Technical Guide to the Physicochemical Properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid

Executive Summary

(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is an organoboron compound with significant potential as a building block in medicinal chemistry, coupling reactions, and its capacity to form reversible covalent bonds with biological nucleophiles.^{[1][2]} This guide provides a comprehensive framework for understanding its behavior in biological systems. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document establishes a baseline. We present detailed, field-proven protocols for determining key parameters such as pKa, solubility, stability, and lipophilicity, explaining the causality behind the results.

Introduction: The Role of Arylboronic Acids in Drug Discovery

Boronic acids, first synthesized in 1860, have become indispensable tools in modern organic chemistry and medicinal chemistry.^{[1][2]} Their stability, high-yielding reaction, utilizes boronic acids to form carbon-carbon bonds with exceptional efficiency, enabling the synthesis of complex molecular architectures.

Beyond their role as synthetic intermediates, the boronic acid group itself is a key feature in several FDA-approved drugs, such as the proteasome inhibitor bortezomib. The reversible covalent interactions with diols, a characteristic exploited for glucose sensing and drug delivery applications.^{[1][4]}

(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, with its combination of a boronic acid, a fluorinated aromatic ring, and an amide linker, represents a key hydrogen bonding motif. This guide will delineate the essential physicochemical properties of this molecule and provide the methodology for their determination.

Core Physicochemical Properties: An Analytical & Predictive Framework

A thorough understanding of a compound's physicochemical properties is foundational to its application in drug development. The following section outlines the key parameters and methods for their determination.

Structural and General Properties

The fundamental properties of the target compound are summarized below. While experimental data for this specific molecule is scarce, key identifiers are provided for reference.

| Property | Value / Description |
|-------------------|---|
| IUPAC Name | (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid |
| CAS Number | 874288-34-3 |
| Molecular Formula | C ₁₃ H ₁₁ BFNO ₃ |
| Molecular Weight | 259.04 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | >215 °C (Typical for related structures) |
| pKa | ~8.5 - 9.5 (Predicted) |
| Solubility | Soluble in polar organic solvents (e.g., Ether, Ethanol); low solubility in non-polar solvents. |

Acidity (pKa)

Scientific Rationale: The pKa of a boronic acid is a measure of its Lewis acidity and is critical to its function.^[2] It governs the equilibrium between the with diols (like sugars in biological systems) and its reactivity in chemical synthesis.^{[1][2]} The presence of electron-withdrawing groups, such as the fluoro group, increases its acidity.^{[2][8]}

Experimental Protocol: Potentiometric Titration for pKa Determination

- **Preparation:** Prepare a 0.01 M solution of **(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid** in a co-solvent system (e.g., 50:50 Methanol:Water).
- **Instrumentation:** Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Use a micro-burette for precise titrant delivery.
- **Titration:** Under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption, titrate the solution with a standardized 0.1 M NaOH solution.
- **Data Acquisition:** Record the pH after each incremental addition of NaOH.
- **Analysis:** Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The data can be further analyzed to determine the boronic acid's reactivity.
- **Trustworthiness:** The protocol's validity is confirmed by running a standard compound with a known pKa (e.g., benzoic acid) under identical conditions.

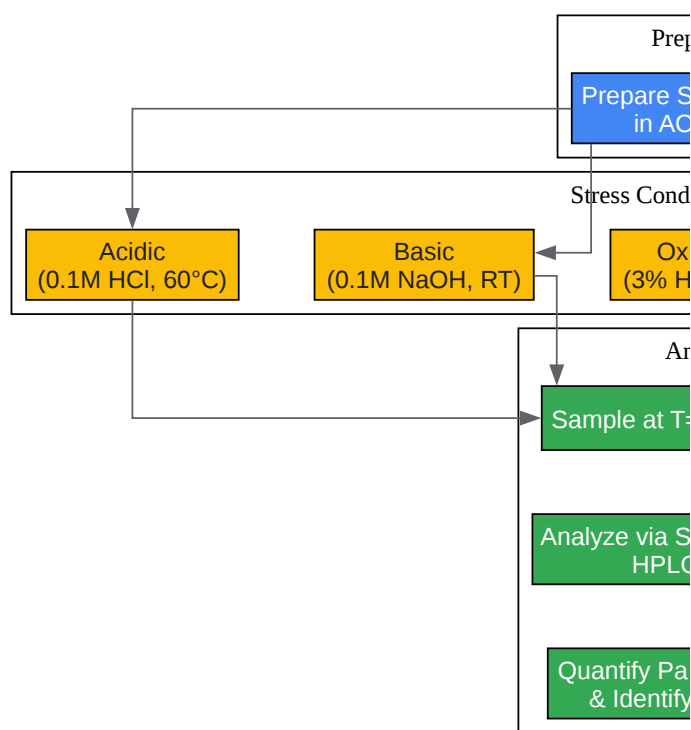
Stability and Degradation Profile

Scientific Rationale: Boronic acids are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation.^[11] Oxidative deboronation involves the conversion of the boronic acid to a boronic ester, which is then hydrolyzed to a boronic acid.^[12] This pathway is highly relevant for in vivo applications. Understanding the compound's stability under various stress conditions is mandatory for its use.

Experimental Protocol: Forced Degradation Study

- **Stock Solution:** Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
- **Stress Conditions:**
 - **Acidic:** Add 0.1 M HCl and heat at 60°C for 24 hours.
 - **Basic:** Add 0.1 M NaOH and keep at room temperature for 24 hours.
 - **Oxidative:** Add 3% H₂O₂ and keep at room temperature for 24 hours.^[13]
 - **Thermal:** Heat the solid compound at 80°C for 48 hours.
 - **Photolytic:** Expose the solution to UV light (e.g., 254 nm) for 24 hours.
- **Time Points:** Sample from each condition at initial, 4, 8, 12, and 24-hour time points. Neutralize acid/base samples before analysis.
- **Analysis:** Analyze all samples by a stability-indicating HPLC-UV method (see Section 3). Quantify the parent compound and identify major degradation products.
- **Self-Validation:** The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks, ensuring accurate quantification.

Workflow for Forced Degradation Study

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Caption: Workflow for a forced degradation study.

Advanced Analytical Characterization

Scientific Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for the analysis of b the gas phase of the mass spectrometer source to form cyclic trimers known as boroxines.[15][16] This can complicate mass spectral interpretation a

Expert Insight: The formation of boroxines is highly dependent on the MS source conditions, particularly the cone voltage.[16] By optimizing this para formation of the boroxine artifact. The use of a mobile phase modifier like ammonium acetate can also help stabilize the parent ion.[14][16]

Experimental Protocol: HPLC-MS Method Development

- **Column Selection:** Start with a robust C18 column (e.g., Acquity BEH C18) suitable for a wide range of polar and nonpolar analytes.[14]
- **Mobile Phase Screening:**
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Alternative: Use 10 mM Ammonium Acetate in place of Formic Acid to potentially reduce boroxine formation.[14]
- **Gradient Optimization:** Develop a gradient elution method starting from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) ov
- **MS Parameter Optimization:**
 - Perform direct infusion of the compound to find the optimal cone voltage that maximizes the $[M+H]^+$ signal while minimizing the boroxine signal.
 - Optimize other source parameters like capillary voltage, source temperature, and gas flows.
- **Method Validation:** Validate the final method for linearity, precision, accuracy, and limit of quantification (LOQ) according to standard guidelines. The

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- To cite this document: BenchChem. [Physicochemical properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Only boronic-acid]

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